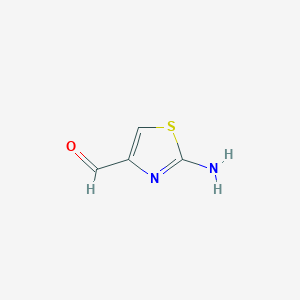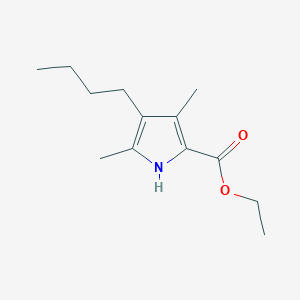![molecular formula C13H13NO B1607706 3'-Methoxy[1,1'-biphenyl]-2-amine CAS No. 38089-02-0](/img/structure/B1607706.png)
3'-Methoxy[1,1'-biphenyl]-2-amine
Vue d'ensemble
Description
3'-Methoxy[1,1'-biphenyl]-2-amine, also known as 3-MeO-2'-amino biphenyl or 3-MeO-PBAn, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of 2-amino biphenyl and is often used in scientific research for its unique properties.
Applications De Recherche Scientifique
Intervalence Charge Transfer in Mixed-Valence Monocations
Research by Barlow et al. (2005) explored the intervalence charge-transfer (IVCT) in bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, focusing on the electronic interactions within mixed-valence monocations. The study highlighted the solvatochromic behavior and electronic coupling of these compounds, contributing to the understanding of charge transport mechanisms in organic electronic materials (Barlow et al., 2005).
Inhibition of Melanin Production
Choi et al. (2002) investigated the effects of a nitrogen analog of stilbene, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, on melanin biosynthesis, revealing its potential as a skin whitening agent. This compound inhibited tyrosinase activity and showed UV-blocking effects, indicating its application in cosmetic formulations to reduce hyper-pigmentation (Choi et al., 2002).
High-Spin Organic Polymers
Kurata et al. (2007) described the synthesis and properties of triarylamine-bearing poly(1,4-phenylenevinylene), highlighting its reversible redox behavior and the formation of a durable aminium polyradical. This study presents the polymer's potential for creating high-spin organic materials with applications in magnetic and electronic devices (Kurata et al., 2007).
Electromagnetic Properties of Stilbene Derivatives
Michinobu et al. (2000) synthesized stilbene derivatives to analyze their electrochemical and magnetic properties. The study provided insights into the synthesis and behavior of bis(cation radical) species, contributing to the development of materials for electronic applications (Michinobu et al., 2000).
Excited-State Intermolecular Proton Transfer
Qin et al. (2019) explored the properties of excited-state intermolecular proton transfer (ESPT) in dendrites containing benzidine fragments. This research provided valuable information on the photophysical properties of organic chromophores and their potential applications in sensing and optoelectronics (Qin et al., 2019).
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQIDJIQNGOLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374844 | |
| Record name | SBB007488 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)aniline | |
CAS RN |
38089-02-0 | |
| Record name | SBB007488 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38089-02-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(3-Hydroxyphenyl)methyl]butanoic acid](/img/structure/B1607635.png)



